2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate

Pharmacogenomics Prodrug activation Overactive bladder

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate, known as fesoterodine (CAS 286930-02-7 for the R-enantiomer; CAS 250214-44-9 for the racemate), is a competitive muscarinic acetylcholine receptor (mAChR) antagonist prodrug developed for overactive bladder (OAB) treatment. It is rapidly and completely hydrolyzed by ubiquitous, non-specific esterases to its singular active moiety, 5-hydroxymethyl tolterodine (5-HMT; desfesoterodine), which is also the active metabolite of tolterodine.

Molecular Formula C26H37NO3
Molecular Weight 411.6 g/mol
Cat. No. B11929804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate
Molecular FormulaC26H37NO3
Molecular Weight411.6 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
InChIInChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3
InChIKeyDCCSDBARQIPTGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fesoterodine (2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate): Prodrug, Active Metabolite, and Comparator Landscape for Muscarinic Antagonist Procurement


2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate, known as fesoterodine (CAS 286930-02-7 for the R-enantiomer; CAS 250214-44-9 for the racemate), is a competitive muscarinic acetylcholine receptor (mAChR) antagonist prodrug developed for overactive bladder (OAB) treatment [1]. It is rapidly and completely hydrolyzed by ubiquitous, non-specific esterases to its singular active moiety, 5-hydroxymethyl tolterodine (5-HMT; desfesoterodine), which is also the active metabolite of tolterodine [2]. Fesoterodine is supplied as the fumarate salt (CAS 286930-03-8; molecular formula C₂₆H₃₇NO₃·C₄H₄O₄; MW 527.6 g/mol) with standard purity specifications of ≥98% accompanied by NMR, HPLC, and GC characterization data .

Why Fesoterodine Cannot Be Interchanged with Tolterodine or Other Antimuscarinics: Quantitative Pharmacokinetic and Pharmacodynamic Differentiation


Fesoterodine is frequently conflated with tolterodine or its active metabolite 5-HMT; however, critical pharmacokinetic and pharmacodynamic differences preclude generic interchange. Tolterodine relies on polymorphic CYP2D6 for conversion to 5-HMT, producing CYP2D6 genotype-dependent exposure to two active moieties (tolterodine and 5-HMT) with up to 40-fold inter-subject variability in active moiety exposure [1]. Fesoterodine, by contrast, is activated by ubiquitous esterases, delivering a single active moiety (5-HMT) with genotype-independent consistency and up to 40% higher bioavailability [1]. Furthermore, the active metabolite 5-HMT exhibits quantitatively greater bladder-to-parotid muscarinic receptor selectivity than tolterodine [2] and is a P-glycoprotein (P-gp) substrate with markedly lower CNS penetration than oxybutynin, solifenacin, or tolterodine [3]. These three axes—metabolic pathway, tissue selectivity, and CNS exposure—represent non-substitutable differentiation.

Quantitative Head-to-Head Evidence: Fesoterodine vs. Tolterodine, Oxybutynin, and In-Class Antimuscarinics


CYP2D6-Independent Bioactivation: Fesoterodine Eliminates Genotype-Driven Pharmacokinetic Variability vs. Tolterodine

In a randomized, crossover, head-to-head multiple-dose study (n=54; CYP2D6 extensive metabolizers [EMs] and poor metabolizers [PMs]), fesoterodine delivered 5-HMT with dramatically lower pharmacokinetic variability than tolterodine extended release (ER). Following fesoterodine, the coefficients of variation (CV) for AUC and Cmax were up to 46% and 48%, respectively, compared with up to 87% and 87% following tolterodine ER in EMs [1]. Across all subjects, active moiety exposure ranged up to 7-fold after fesoterodine versus up to 40-fold after tolterodine ER [1]. This difference is mechanistically explained by fesoterodine's activation via ubiquitous non-specific esterases versus tolterodine's dependence on polymorphic CYP2D6 [2].

Pharmacogenomics Prodrug activation Overactive bladder CYP2D6 polymorphism

Oral Bioavailability: Fesoterodine Delivers Up to 40% Higher 5-HMT Exposure vs. Tolterodine ER

The same head-to-head crossover study demonstrated that fesoterodine delivers 5-HMT with up to 40% higher bioavailability compared with tolterodine ER, regardless of CYP2D6 genotype status [1]. Mean urinary excretion of 5-HMT following fesoterodine 4 mg and 8 mg was 0.44 mg and 0.89 mg in EMs and 0.60 mg and 1.32 mg in PMs; following tolterodine ER 4 mg and 8 mg it was 0.38 mg and 0.71 mg, respectively (EMs only) [1]. This enhanced bioavailability is a direct consequence of the prodrug design: the isobutyrate ester at the 4-hydroxymethyl position enables complete first-pass hydrolysis by esterases, avoiding the CYP2D6-mediated first-pass extraction that limits tolterodine's efficiency [2].

Bioavailability Pharmacokinetics Active moiety delivery Overactive bladder

Bladder-over-Parotid Muscarinic Receptor Selectivity: 5-HMT Shows Greater Tissue Selectivity than Tolterodine in Human Tissue

In a direct comparative radioligand binding study using [³H]NMS in homogenates of human bladder mucosa, detrusor muscle, and parotid gland, the active metabolite 5-HMT (derived from fesoterodine) demonstrated quantitatively greater bladder-over-parotid selectivity than tolterodine [1]. The reported Ki values for [³H]NMS binding were: 5-HMT — bladder mucosa 0.575 nM vs. parotid gland 1.35 nM (ratio = 2.35); tolterodine — bladder mucosa 2.00 nM vs. parotid gland 3.16 nM (ratio = 1.58); fesoterodine — bladder mucosa 30.9 nM vs. parotid gland 224 nM (ratio = 7.25) [1]. The authors concluded that 'bladder selectivity was larger for fesoterodine and 5-HMT than for tolterodine' [2]. Additionally, fesoterodine, 5-HMT, and tolterodine produced significant (two- to five-fold) increases in apparent Kd for [³H]NMS in detrusor muscle and parotid gland without affecting Bmax, confirming competitive, reversible binding [2].

Muscarinic receptor selectivity Bladder mucosa Parotid gland Radioligand binding

CNS Penetration and Brain Muscarinic Receptor Occupancy: 5-HMT Demonstrates Negligible Brain Exposure vs. Oxybutynin and Trihexyphenidyl

Two complementary studies establish that the active metabolite of fesoterodine, 5-HMT, has markedly lower CNS penetration than comparator antimuscarinics. Callegari et al. (2011) demonstrated that 5-HMT is a P-glycoprotein (P-gp) substrate with moderate apparent permeability (11.7 × 10⁻⁶ cm/s in RRCK cells), whereas oxybutynin, solifenacin, and tolterodine showed high permeability (21.5–38.2 × 10⁻⁶ cm/s) and were not P-gp substrates [1]. Brain penetration was low for P-gp substrates (5-HMT, darifenacin, trospium) and significant for non-P-gp substrates [1]. More recently, Shiho et al. (2024/2025) quantified this using brain microdialysis and in vivo receptor binding in rats: the brain/plasma unbound concentration ratio at steady state (Kpuu) of 5-HMT was much lower than oxybutynin and trihexyphenidyl [2]. Critically, muscarinic receptor occupancy in rat brain at clinical plasma concentrations of 5-HMT was rarely observed, whereas occupancy by oxybutynin was 20% and by trihexyphenidyl was 67% [2]. The reconstituted brain muscarinic receptor occupancy using Kpuu values and literature receptor affinity data showed significant correlation between calculated and measured values, validating the methodology [2].

CNS penetration Blood-brain barrier P-glycoprotein Cognitive safety Brain microdialysis

Muscarinic Receptor Subtype Affinity Profile: 5-HMT is a Potent, Non-Subtype-Selective Antagonist with Functional Bladder Selectivity

5-HMT (the active metabolite of fesoterodine) exhibits potent, non-subtype-selective antagonism across all five human muscarinic receptor subtypes. Reported Ki values are: M1 = 2.3 nM, M2 = 2.0 nM, M3 = 2.5 nM, M4 = 2.8 nM, and M5 = 2.9 nM [1]. In a functional assay using guinea-pig isolated urinary bladder strips, 5-HMT produced competitive, concentration-dependent inhibition of carbachol-induced contraction with a Kb of 0.84 nM and pA₂ of 9.14 [2]. For comparison, tolterodine exhibits similar equipotent antimuscarinic activity to 5-HMT, but as noted above, fesoterodine delivers 5-HMT as the singular active moiety with more consistent pharmacokinetics [3]. Fesoterodine (the intact prodrug) itself has substantially lower receptor affinity with pKi values of 8.0, 7.7, 7.4, 7.3, 7.5 for M1–M5, respectively, confirming that the pharmacological activity is entirely attributable to its metabolite 5-HMT .

Muscarinic receptor subtypes M1–M5 Functional antagonism Bladder strip assay

Lipophilicity-Driven Prodrug Design: Fesoterodine's LogD Advantage Enables Oral Absorption While Metabolite 5-HMT's Low LogD Restricts Passive CNS Permeation

The prodrug design of fesoterodine was rationally driven by lipophilicity optimization. The logD value (octanol/water distribution coefficient at pH 7.4), a key determinant of membrane permeability, is considerably lower for 5-HMT (logD = 0.74) compared with tolterodine (logD = 1.83) [1]. This 1.09 log unit difference corresponds to an approximately 12-fold lower lipophilicity for 5-HMT, which would severely limit its passive oral absorption if administered directly, necessitating the isobutyrate ester prodrug (fesoterodine) for adequate bioavailability [1]. Concurrently, the low logD of 5-HMT contributes to its limited passive diffusion across the blood-brain barrier, complementing its active efflux by P-gp (see Evidence Item 4) [2]. In the MDCK-MDR1 transwell assay, 5-HMT showed moderate apparent permeability (11.7 × 10⁻⁶ cm/s) with a marked efflux ratio confirming P-gp substrate status, whereas tolterodine had high permeability (21.5 × 10⁻⁶ cm/s) and was not a P-gp substrate [2].

Lipophilicity LogD Prodrug design Blood-brain barrier permeability Biopharmaceutics

Recommended Application Scenarios for 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate (Fesoterodine) Based on Quantitative Differentiation Evidence


Pharmacogenomic Studies Requiring Genotype-Independent Active Moiety Delivery

Fesoterodine is the antimuscarinic prodrug of choice when the experimental design requires consistent, predictable exposure to a single active moiety (5-HMT) across CYP2D6 genotypes. The evidence from Malhotra et al. (2011) demonstrates that fesoterodine reduces inter-subject pharmacokinetic variability by approximately 47% (AUC CV) and limits the active moiety exposure range to 7-fold, compared to 40-fold with tolterodine ER [1]. This makes fesoterodine uniquely suited for pharmacogenomic investigations where CYP2D6-mediated variability would otherwise confound interpretation of pharmacodynamic endpoints. Researchers comparing antimuscarinic efficacy across diverse populations should preferentially procure fesoterodine rather than tolterodine to eliminate genotype as a confounding variable [2].

Tissue Selectivity Studies: Bladder vs. Salivary Gland Muscarinic Receptor Pharmacology

For studies examining differential muscarinic receptor occupancy in bladder versus salivary gland tissues, fesoterodine (via its active metabolite 5-HMT) provides the strongest quantitative tissue selectivity signal among clinically used antimuscarinics. The Yoshida et al. (2013) data establish that 5-HMT has a bladder mucosa Ki of 0.575 nM versus a parotid gland Ki of 1.35 nM (selectivity ratio = 2.35), which is 49% greater than tolterodine's selectivity ratio of 1.58 [3]. This makes fesoterodine/5-HMT the preferred compound for ex vivo receptor occupancy studies, autoradiography experiments, or in vivo models where discriminating bladder from salivary gland muscarinic blockade is the primary scientific objective [3].

CNS Safety and Blood-Brain Barrier Penetration Studies in Geriatric or Cognitive Pharmacology

When the research objective is to evaluate peripheral antimuscarinic efficacy while minimizing central nervous system confounds, fesoterodine is the rational selection. The Shiho et al. (2024/2025) brain microdialysis data show that 5-HMT produces negligible brain muscarinic receptor occupancy at clinical plasma concentrations, compared with 20% for oxybutynin and 67% for trihexyphenidyl [4]. Combined with the Callegari et al. (2011) demonstration that 5-HMT is a P-gp substrate with low brain penetration, this evidence positions fesoterodine as the optimal tool compound for studies in aged animal models, cognitive function assessments during antimuscarinic treatment, or any experimental paradigm where central anticholinergic burden must be stringently controlled [5].

Bioavailability and Prodrug Activation Studies: Esterase-Mediated vs. CYP450-Mediated Activation

Fesoterodine serves as a model prodrug for studying non-CYP450, esterase-mediated bioactivation strategies. The quantitative demonstration of up to 40% higher bioavailability compared to tolterodine ER, achieved entirely through the isobutyrate ester hydrolysis by ubiquitous esterases, provides a robust experimental system for investigating prodrug design principles [1]. The logD differential (5-HMT = 0.74 vs. tolterodine = 1.83) further supports its use in permeability and absorption studies comparing passive transcellular diffusion versus transporter-mediated uptake [2]. For pharmaceutical scientists developing ester-based prodrugs or investigating the interplay between lipophilicity, esterase susceptibility, and oral bioavailability, fesoterodine offers a well-characterized, clinically validated reference compound.

Quote Request

Request a Quote for 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.